molecular formula C24H32O4 B1671311 Estradiol dipropionate CAS No. 113-38-2

Estradiol dipropionate

Cat. No.: B1671311
CAS No.: 113-38-2
M. Wt: 384.5 g/mol
InChI Key: JQIYNMYZKRGDFK-RUFWAXPRSA-N
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Description

Estradiol dipropionate: is a synthetic estrogen compound used in hormone therapy. It is an ester of estradiol, a naturally occurring hormone in the human body. This compound is known for its role in treating menopausal symptoms, low estrogen levels, and certain gynecological disorders. It has also been used in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .

Scientific Research Applications

Estradiol dipropionate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Estradiol Dipropionate (EDP) is an estrogen medication and a prodrug of estradiol . The primary targets of EDP are the estrogen receptors, including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

EDP, being an estrogen, acts as an agonist of the estrogen receptor . It enters target cells freely, such as female organs, breasts, hypothalamus, pituitary, and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .

Biochemical Pathways

EDP promotes the uptake of glucose in L6 skeletal muscle cells . It accelerates GLUT4 expression and significantly activates AMPK and PKC phosphorylation . The expression of GLUT4 is significantly inhibited by AMPK inhibitor compound C and PKC inhibitor Gö6983 . EDP also boosts intracellular Ca2+ levels . Therefore, EDP promotes GLUT4 expression through AMPK and PKC signaling pathways, thereby enhancing GLUT4 uptake of glucose and fusion into the plasma membrane in L6 skeletal muscle cells .

Pharmacokinetics

EDP is administered via intramuscular injection . It has high bioavailability when administered intramuscularly . It is metabolized through cleavage via esterases in the liver, blood, and tissues . The metabolites of EDP include estradiol, benzoic acid, and metabolites of estradiol . The elimination half-life of EDP is unknown . The duration of action for an intramuscular injection of 5 mg of EDP is 5-8 days .

Result of Action

The action of EDP results in various physiological effects. It has been used in hormone therapy for menopausal symptoms and low estrogen levels in women, and in the treatment of gynecological disorders . It has also been used in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .

Action Environment

The action, efficacy, and stability of EDP can be influenced by various environmental factors. For instance, the frequency of administration can affect the drug’s efficacy . The drug is given by injection into muscle at intervals ranging from once or twice a week to once every week and a half to two weeks . The side effects of EDP include breast tenderness, breast enlargement, nausea, headache, and fluid retention .

Safety and Hazards

Estradiol dipropionate should be handled with care to avoid inhalation, contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition . Side effects of this compound include breast tenderness, breast enlargement, nausea, headache, and fluid retention .

Future Directions

While Estradiol dipropionate has largely been discontinued and is mostly no longer available today, it appears to remain in use only in Japan, Macedonia, and Australia . There is ongoing research into the effects of this compound on glucose uptake in L6 skeletal muscle cells , indicating potential future directions for this compound.

Biochemical Analysis

Biochemical Properties

EDP is an agonist of the estrogen receptor, the biological target of estrogens like estradiol . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, benzoic acid, and metabolites of estradiol .

Cellular Effects

EDP promotes uptake of glucose in L6 skeletal muscle cells in both normal and insulin-resistant models . It accelerates GLUT4 expression and significantly activates AMPK and PKC phosphorylation .

Molecular Mechanism

EDP promotes GLUT4 expression through AMPK and PKC signaling pathways, thereby enhancing GLUT4 uptake of glucose and fusion into the plasma membrane . Both EDP induced GLUT4 translocation and uptake of glucose are Ca2+ dependent .

Temporal Effects in Laboratory Settings

It is known that overall ERα protein levels are reduced after estradiol treatment .

Dosage Effects in Animal Models

It is known that EDP promotes the main pathways of uptake of glucose in L6 cells .

Metabolic Pathways

EDP is involved in the metabolic pathways of estradiol. There are several major pathways of estradiol metabolism, which occur both in the liver and in other tissues: Dehydrogenation by 17β-hydroxysteroid dehydrogenase (17β-HSD) into estrone; Conjugation by estrogen sulfotransferases and UDP-glucuronyltransferases into C3 and/or C17β estrogen conjugates like estrone sulfate and estradiol glucuronide .

Transport and Distribution

EDP is given by injection into muscle at intervals ranging from once or twice a week to once every week and a half to two weeks

Subcellular Localization

It is known that estradiol, the active form of EDP, is a member of the nuclear receptor superfamily . Despite their strong homology with estrogen receptor (ER) α, ERRs cannot accommodate endogenous hormones. They are able to regulate gene expression without ligand binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol dipropionate is synthesized through the esterification of estradiol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified through various techniques, including recrystallization and chromatography, to ensure its suitability for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Estradiol dipropionate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bonds results in the formation of estradiol and propionic acid. Oxidation reactions can lead to the formation of various oxidized derivatives of estradiol .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Estradiol dipropionate is unique in its prolonged action compared to other estradiol esters. It has a longer duration of action, making it suitable for less frequent dosing in hormone therapy. Compared to synthetic estrogens like ethinyl estradiol and diethylstilbestrol, this compound is considered more natural and bioidentical, leading to fewer side effects and better patient tolerance .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYNMYZKRGDFK-RUFWAXPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023000
Record name Estradiol dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-38-2
Record name Estradiol, dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol dipropionate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ESTRADIOL DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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